2-(benzylamino)-4-(4-methoxyphenyl)-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide
Overview
Description
2-(benzylamino)-4-(4-methoxyphenyl)-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide is a useful research compound. Its molecular formula is C27H26N2O2S and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.17149925 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 2-(benzylamino)-4-(4-methoxyphenyl)-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide have been synthesized and evaluated for various biological activities. For instance, derivatives of thiosemicarbazone, which share a similar backbone, have been explored for their antioxidant activities, DNA cleavage potential, and as part of studies into their electronic structure through computational analysis (Ateş et al., 2018). This highlights the compound's relevance in medicinal chemistry and its potential for contributing to new therapeutic agents.
Chemical Synthesis and Characterization
Research has also focused on the synthesis of complex molecules for further chemical analysis and material science applications. For example, compounds with methoxyphenyl groups, similar to the one , have been synthesized and characterized, showcasing the versatility of these compounds in forming stable structures with potential applications in material sciences (Ali et al., 2010).
Photophysical and Photochemical Studies
Structurally similar compounds have been utilized in studies focusing on their photophysical and photochemical behaviors. These studies explore how substituent groups, like the methoxyphenyl present in this compound, influence intramolecular charge transfer and photoinduced reactions (Yang et al., 2004). Such research is crucial for the development of new materials with specific optical properties.
Anticonvulsant Activity
In the field of pharmacology, related compounds have been explored for their potential anticonvulsant effects, suggesting possible therapeutic applications. Studies on hydrazinecarbothioamides, for instance, have revealed compounds that show significant protection in seizure models, indicating the role of similar structures in developing new anticonvulsant drugs (Tripathi & Kumar, 2013).
Optical Probes and Sensors
The compound's structural framework has been applied in creating optical probes for detecting metal ions, demonstrating its utility in analytical chemistry. Simple-structured hydrazinecarbothioamide derivatives have been synthesized for this purpose, showing distinct fluorescence responses to specific ions (Shi et al., 2016).
Properties
IUPAC Name |
2-(benzylamino)-4-(4-methoxyphenyl)-6-oxo-N-phenylcyclohexene-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c1-31-23-14-12-20(13-15-23)21-16-24(28-18-19-8-4-2-5-9-19)26(25(30)17-21)27(32)29-22-10-6-3-7-11-22/h2-15,21,28H,16-18H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGIREMWIKPHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C(=S)NC3=CC=CC=C3)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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